4-Carboxyphenylacetic acid

Übersicht

Beschreibung

4-Carboxyphenylacetic acid, also known as 4-carboxyphenylacetic acid, is an organic compound . It is a colorless crystalline solid and a weak organic acid that can react with alkali to generate the corresponding salt . It has a wide range of uses in the chemical industry, such as in the pharmaceutical field as an intermediate in the synthesis of drugs for the preparation of antibiotics, anticancer drugs, and other drugs . It can also be used as a precursor of dyes and has applications in the dye industry .

Synthesis Analysis

The preparation method of 4-Carboxyphenylacetic acid can be obtained by reacting phenylacetyl chloride with sodium hydroxide . The specific preparation process is as follows: first, phenylacetyl chloride is reacted with sodium hydroxide solution to generate sodium phenylacetate, and then sodium phenylacetate is acidified with dilute acid to obtain 4-Carboxyphenylacetic acid .

Molecular Structure Analysis

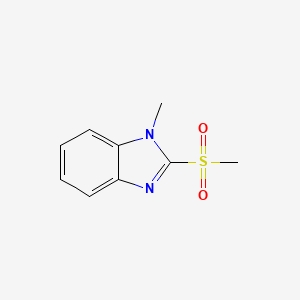

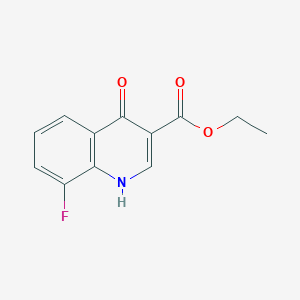

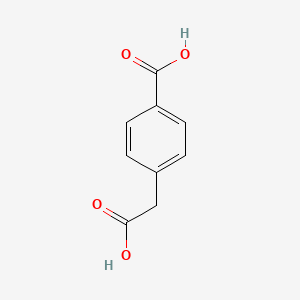

The molecular formula of 4-Carboxyphenylacetic acid is C9H8O4 . Its average mass is 180.157 Da and its monoisotopic mass is 180.042252 Da .

Chemical Reactions Analysis

As a carboxylic acid, 4-Carboxyphenylacetic acid can undergo typical acid-base reactions to form salts and esters . It can also participate in nucleophilic acyl substitution reactions .

Physical And Chemical Properties Analysis

4-Carboxyphenylacetic acid has a density of 1.392g/cm^3 . Its melting point is 234-236 °C and its boiling point is 402.5°C at 760 mmHg . The flash point is 211.4°C . It appears as a white solid .

Wissenschaftliche Forschungsanwendungen

Analysis of Global Trends in Herbicide Toxicity Studies

- The study by Zuanazzi et al. (2020) focuses on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, and provides insights into the specific characteristics of its toxicity and mutagenicity. This research is vital in understanding the environmental impact and risks associated with the use of such chemicals in agriculture and urban activities (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis of Carboxy-Methoxyphenylacetic Acid

- Research by Dai Shi-gang (2011) on the synthesis of 2-carboxy-4-methoxyphenylacetic acid offers valuable insights into the chemical synthesis processes using carboxyphenylacetic acid as a raw material. This contributes to the field of chemical engineering and material science, demonstrating the importance of 4-Carboxyphenylacetic acid in various synthetic processes (Dai Shi-gang, 2011).

Role in Blood Coagulation and Disease

- Shah and Khan (2020) investigated the role of 4-carboxyglutamate in blood coagulation and its link to diseases like osteoporosis and atherosclerosis. Their study on the prediction of glutamic acid carboxylation in amino acid stretches highlights the biological significance of carboxyglutamate modifications, underlining the importance of 4-Carboxyphenylacetic acid in medical research (Shah & Khan, 2020).

Microbial Tolerance to Weak Acid Stress

- The work by Mira and Teixeira (2013) explores the molecular mechanisms underlying microbial adaptation to weak acid stress, including carboxylic acids like 4-Carboxyphenylacetic acid. This research has significant implications for food safety, environmental health, and biorefineries (Mira & Teixeira, 2013).

Peptide Transport Studies

- Temple et al. (1998) investigated 4-Aminophenylacetic acid (4-APAA), a peptide mimic, in the context of its interaction with the proton-coupled oligopeptide transporter. This study provides insights into the biological transport mechanisms and has potential implications for drug delivery and pharmacology (Temple et al., 1998).

Electrochemical Applications

- Liu et al. (2000) conducted research on 4-Aminobenzoic acid, which contributes to the development of electrochemical sensors and devices. Their findings on the covalent modification of surfaces have applications in analytical chemistry and materials science (Liu, Cheng, Liu, & Dong, 2000).

Herbicide Mode of Action

- Song (2014) provided insights into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as a herbicide. Understanding the molecular action of such herbicides is crucial for developing more efficient and environmentally friendly agricultural practices (Song, 2014).

Biological Studies of Organotin(IV) Derivatives

- Ali et al. (2002) explored the biological significance of organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, contributing to the field of medicinal chemistry and pharmacology (Ali et al., 2002).

Safety And Hazards

4-Carboxyphenylacetic acid is relatively safe under normal operating conditions, but as a chemical, certain precautions need to be taken . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

One relevant paper is “Synthesis, Photophysical Properties and Application of New Porphyrin Derivatives for Use in Photodynamic Therapy and Cell Imaging” which discusses new derivatives of tetrakis (4-carboxyphenyl) porphyrin that were designed, synthesized and characterized .

Eigenschaften

IUPAC Name |

4-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDOWYXHVUPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277381 | |

| Record name | 4-CARBOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxyphenylacetic acid | |

CAS RN |

501-89-3 | |

| Record name | 4-Carboxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 501-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CARBOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-carboxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Carboxymethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.